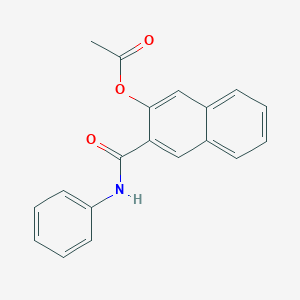

2-(N-Phenylcarbamoyl)-3-naphthyl acetate

Description

Historical Context and Evolution of Research Interests in Naphthyl Acetate (B1210297) Derivatives

The scientific journey of naphthyl acetate derivatives is intrinsically linked to the development of synthetic dyes in the early 20th century. The foundational structure of these compounds can be traced back to Naphthol AS, an organic compound first identified in 1911 as a valuable precursor for wool dyes. nih.gov Naphthols, including 1-naphthol (B170400) and 2-naphthol, have long been recognized as crucial intermediates in the manufacturing of a wide array of dyes and pigments. nih.govnih.gov The initial interest in these compounds was primarily driven by their ability to act as coupling partners in the formation of azo dyes, which are characterized by the presence of an azo group (-N=N-). nih.gov

Over the decades, the research focus on naphthyl acetate derivatives has evolved significantly. While their role in the dye industry remains relevant, their utility has expanded into various other scientific domains. researchgate.netimist.ma In the realm of biochemistry, naphthyl acetates have been employed as substrates for enzymatic assays to study the activity of esterases. nih.gov More recently, research has shifted towards exploring the potential of functionalized naphthalene (B1677914) derivatives in medicinal chemistry and materials science. imist.ma This transition from industrial colorants to bioactive molecules and functional materials marks a significant evolution in the research trajectory of this class of compounds.

Significance of the Phenylcarbamoyl Moiety in Contemporary Chemical Research

The phenylcarbamoyl group, a key structural feature of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate, is of considerable importance in modern chemical and pharmaceutical research. This moiety, which consists of a phenyl ring attached to a carbamoyl (B1232498) group (-NHCO-), is recognized for its ability to modulate the physicochemical and biological properties of a molecule.

In medicinal chemistry, the incorporation of a phenylcarbamoyl group is a common strategy in drug design. It is known to enhance the biological activity of various compounds. mdpi.com The presence of the amide and carbamate (B1207046) functionalities within this moiety allows for interactions with biological targets through hydrogen bonding and other non-covalent interactions. nih.gov Furthermore, the phenyl group can contribute to improved membrane penetration due to its lipophilic nature, which is a critical factor for the bioavailability of a drug. mdpi.com The properties of the phenylcarbamoyl moiety can be fine-tuned by introducing different substituents on the phenyl ring, allowing for the systematic investigation of structure-activity relationships (SAR). nih.govnih.gov

The thermal stability of compounds can also be enhanced by the presence of a phenylcarbamoyl group, with some derivatives exhibiting decomposition temperatures exceeding 300°C. This property is particularly relevant in the context of materials science, where thermal robustness is a desirable attribute.

Current Research Landscape and Emerging Trends for this compound

Current academic investigations into this compound are primarily focused on elucidating its potential biological activities. The compound is structurally related to Naphthol AS derivatives, which are widely used in organic synthesis as intermediates for dyes and heterocyclic compounds. Emerging research trends indicate a growing interest in the pharmacological applications of this molecule, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer research.

Antimicrobial Activity: In vitro studies have demonstrated that this compound possesses significant antimicrobial properties. Its efficacy has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible growth of the bacteria, have been reported to be in the range of 25-50 µg/mL for these organisms.

Anti-inflammatory Effects: The compound has also shown promise as an anti-inflammatory agent. Research has indicated its ability to inhibit the activation of Nuclear Factor kappa B (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection and is implicated in inflammatory diseases. The half-maximal inhibitory concentration (IC50) value for NF-κB inhibition was found to be approximately 10 µM, suggesting its potential as a therapeutic agent for inflammation-related conditions.

Cytotoxicity and Cell Viability: In the context of cancer research, the cytotoxic effects of this compound have been evaluated against various cancer cell lines. Cytotoxicity assays have indicated that the compound does not exhibit significant cytotoxic effects at concentrations below 20 µM. This suggests a potential therapeutic window where the compound could exert other biological effects without causing high levels of cell death, making it a candidate for further investigation in cancer therapy.

| Biological Activity | Test Organism/Target | Result | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC: 25-50 µg/mL | |

| Antimicrobial | Escherichia coli | MIC: 25-50 µg/mL | |

| Anti-inflammatory | NF-κB Activation | IC50: ~10 µM | |

| Cytotoxicity | Various Cancer Cell Lines | No significant cytotoxicity below 20 µM |

Theoretical Frameworks and Hypotheses Guiding Investigations of Novel Naphthalene-Based Compounds

The investigation of novel naphthalene-based compounds like this compound is often guided by established theoretical frameworks and computational chemistry methods. Density Functional Theory (DFT) is a prominent computational tool used to study the electronic structure and properties of molecules. DFT calculations allow researchers to predict various molecular properties, such as geometric structures, orbital energies (HOMO and LUMO), energy gaps, and vibrational frequencies.

These theoretical studies provide valuable insights that can guide the synthesis and experimental evaluation of new compounds. For instance, by calculating the electronic properties of a series of related molecules, researchers can develop hypotheses about how structural modifications will affect their reactivity and biological activity. In the context of this compound, DFT studies could be employed to understand the influence of the phenylcarbamoyl and acetate groups on the electronic properties of the naphthalene core.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[3-(phenylcarbamoyl)naphthalen-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c1-13(21)23-18-12-15-8-6-5-7-14(15)11-17(18)19(22)20-16-9-3-2-4-10-16/h2-12H,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJGNNYDVQYHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151344 | |

| Record name | 2-(N-Phenylcarbamoyl)-3-naphthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163-67-3 | |

| Record name | 3-(Acetyloxy)-N-phenyl-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1163-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetoxy-2-naphthanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001163673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1163-67-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(N-Phenylcarbamoyl)-3-naphthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(N-phenylcarbamoyl)-3-naphthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETOXY-2-NAPHTHANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW36K5EES8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 N Phenylcarbamoyl 3 Naphthyl Acetate

Strategic Approaches to Naphthyl Core Synthesis

The synthesis of the 2,3-disubstituted naphthalene (B1677914) core is a critical first step in the pathway to 2-(N-Phenylcarbamoyl)-3-naphthyl acetate (B1210297). The primary precursor for this target molecule is 3-hydroxy-N-phenyl-2-naphthamide, which is typically derived from 3-hydroxy-2-naphthoic acid. Therefore, synthetic strategies often converge on the efficient production of this key intermediate.

General methods for synthesizing polysubstituted naphthalenes often start from simpler, commercially available benzene derivatives, which then undergo annulation reactions to build the second ring. chemistryviews.org More direct approaches utilize available naphthalene derivatives, which can reduce the number of synthetic steps. chemistryviews.org For instance, a synthetic strategy for forming multisubstituted naphthalenes has been developed based on a hydride shift-mediated C(sp³)–H bond functionalization, followed by decarboxylation and oxidation to achieve aromatization. nih.gov Another approach involves the two-step ring expansion of 1-indanones to yield functionalized 1-naphthols. nih.gov The synthesis of specific methoxy and cyano-substituted naphthalenes has been achieved via nucleophilic substitution on 1,3-dibromonaphthalene. researchgate.net Natural products containing a naphthalene core are often targets of synthetic efforts, leading to the development of novel methods for constructing these scaffolds. chemistryviews.org

Phenylcarbamoylation Techniques and Optimization in Complex Organic Systems

Several methods have been documented for this transformation. One common approach involves converting the carboxylic acid group of 3-hydroxy-2-naphthoic acid into a more reactive species, such as an acid chloride. This can be accomplished using reagents like thionyl chloride or phosphorus trichloride. google.com For example, 3-hydroxy-2-naphthoic acid can be reacted with 5-aminobenzimidazolone in N-methylpyrrolidone with phosphorus trichloride at elevated temperatures. google.com A more refined process involves the reaction of 5-aminobenzimidazolone with a pre-formed solution of 3-hydroxy-2-naphthoyl chloride in a solvent like xylene or toluene. google.com The optimization of these reactions involves controlling temperature, reaction time, and the stoichiometry of reagents to maximize yield and purity.

Conventional methods for producing 3-hydroxy-2-naphthamide derivatives can involve protecting the hydroxyl group before chlorinating the carboxyl group, or using a carbodiimide reagent to activate the carboxylic acid. google.com However, these methods can be complex and may not provide high yields. google.com

Table 1: Selected Reagents for Phenylamidation of 3-Hydroxy-2-naphthoic Acid

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Phosphorus trichloride | N-methylpyrrolidone | 105°-150° C | 84% | google.com |

| Thionyl chloride (to form acid chloride) followed by amine | Xylene / Toluene | 47°-50° C (for acid chloride) | 85% | google.com |

| Carbodiimide reagents | Not specified | Not specified | - | google.com |

Acetylation Reactions in the Context of Multifunctional Naphthalene Scaffolds

The final step in the synthesis of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate is the acetylation of the hydroxyl group of 3-hydroxy-N-phenyl-2-naphthamide. Acetylation is a fundamental reaction in organic synthesis, often used to protect hydroxyl groups or to synthesize acetate esters. mdpi.com

A variety of reagents and catalysts can be employed for the acetylation of naphthols. Acetic anhydride is a commonly used acetylating agent due to its high reactivity, which often leads to good product yields. praxilabs.com The reaction can be performed in an alkaline medium, where the slightly acidic naphthol is converted to the more nucleophilic naphtholate salt, facilitating the reaction. praxilabs.com

Catalysts can significantly improve the efficiency and environmental friendliness of the acetylation process. Lewis acids are often used to catalyze the reaction. An eco-friendly approach utilizes a reusable Ni/Silica catalyst for the acetylation of naphthols with acetic anhydride under mild liquid-phase conditions, achieving high selectivity. Homogeneous nickel catalysts, such as nickel nitrate, have also been shown to be effective for the selective acetylation of 2-naphthol, offering advantages like short reaction times and simple work-up procedures. sciencepublishinggroup.com In some cases, the reaction can be carried out under solvent-free and catalyst-free conditions, further enhancing the green profile of the synthesis. mdpi.com Another approach uses vinyl acetate as the acetylating agent, which can be performed at moderate temperatures after treating the naphthol with a base to increase its nucleophilicity. google.com

Table 2: Methodologies for Acetylation of Naphthols

| Acetylating Agent | Catalyst / Conditions | Solvent | Conversion / Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | 10% Ni/SiO₂ | Acetonitrile | 50-80% conversion, 100% selectivity | |

| Acetic acid | Nickel nitrate | Reflux conditions | Moderate to excellent yields | sciencepublishinggroup.com |

| Acetic anhydride | Catalyst- and solvent-free | None | >99% conversion | mdpi.com |

| Acetic anhydride | Alkaline media (NaOH) | Not specified | - | praxilabs.com |

| Vinyl acetate | Base treatment, no catalyst | Not specified | - | google.com |

| Propionic anhydride | Deep eutectic solvent ([CholineCl][ZnCl₂]₃) | Solvent-free | High yields | rsc.org |

Stereoselective and Chiral Synthesis of this compound

While the parent compound this compound is achiral, the introduction of chiral centers or the presence of atropisomerism could necessitate stereoselective synthetic methods. The principles of stereoselective synthesis can be applied to create enantiomerically pure or diastereomerically enriched versions of this molecule if chiral starting materials are used or if a chiral catalyst induces asymmetry.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts. In the context of the target molecule, a chiral aniline or a chiral 3-hydroxy-2-naphthoic acid derivative could be used to generate an enantiomerically pure product.

Lewis acids can catalyze the reaction of alcohols with isocyanates to form carbamates, a reaction that can be adapted for determining the enantiomeric purity of chiral alcohols using chiral isocyanates like (R)- and (S)-1-(1-naphthyl)ethyl isocyanate (NPEI), also known as Pirkle's reagents. rsc.org This principle could be inverted, where a chiral acid derivative reacts with an achiral isocyanate in the presence of a chiral catalyst to induce enantioselectivity. Furthermore, enzymatic kinetic resolution is a powerful tool for separating racemates and could potentially be applied to a racemic precursor of the target molecule. researchgate.net

Diastereoselective synthesis becomes relevant when a molecule contains multiple stereocenters. The goal is to control the relative configuration of these centers. If both the naphthyl core and the phenylcarbamoyl moiety contained stereocenters, controlling the diastereoselectivity of the amidation reaction would be crucial. The separation of diastereomers, which have different physical properties, can sometimes be achieved by standard techniques like flash column chromatography, although it can be challenging. dntb.gov.ua The formation of diastereomeric carbamates from chiral alcohols and chiral isocyanates is a well-established method for creating separable diastereomers, which can then be used to resolve racemic alcohols. acs.org

Green Chemistry Principles and Sustainable Synthesis Approaches for N-Phenylcarbamoyl Naphthyl Acetates

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound at various stages.

For the synthesis of the naphthalene core, green approaches include the use of zeolites as reusable catalysts and the application of energy-efficient methods like microwave irradiation or ultrasonication, which can reduce reaction times and chemical waste. researchgate.netresearchgate.net Hydrothermal synthesis, which uses water as the solvent, offers a highly sustainable method for producing naphthalene bisimides without the need for organic solvents or catalysts. rsc.org

In the acetylation step, several green methodologies have been developed. The use of a recyclable Ni/SiO₂ catalyst provides an eco-friendly option. Similarly, employing nickel nitrate as a homogeneous catalyst in an environmentally friendly protocol avoids the need for other additives. sciencepublishinggroup.com A particularly green approach is the acetylation of phenols and naphthols under solvent-free and catalyst-free conditions, which minimizes waste generation. mdpi.com The use of deep eutectic solvents as recyclable catalysts also represents an efficient and green method for acylation. rsc.org

Table 3: Application of Green Chemistry Principles in Synthesis

| Synthetic Step | Green Approach | Advantages | Reference |

|---|---|---|---|

| Naphthyl Core Synthesis | Use of Nanozeolite catalyst | Green reagent, catalyst can be recycled | researchgate.net |

| Naphthyl Core Synthesis | Microwave/Ultrasonication | Reduced reaction time and energy consumption, better yields | researchgate.net |

| Imide formation on Naphthalene Core | Hydrothermal synthesis in water | No organic solvents or catalysts, quantitative reaction | rsc.org |

| Acetylation | Ni/Silica catalyst | Eco-friendly, reusable catalyst, high selectivity | |

| Acetylation | Ni homogeneous catalysts | Short reaction times, high chemoselectivity, simple work-up | sciencepublishinggroup.com |

| Acetylation | Solvent- and catalyst-free | Milder conditions, shorter reaction times, high yields | mdpi.com |

| Acylation | Deep eutectic solvent as catalyst | Green and recyclable catalyst, solvent-free conditions | rsc.org |

Flow Chemistry and Continuous Processing Methodologies in Compound Production

The application of flow chemistry and continuous processing methodologies offers a significant paradigm shift in the synthesis of complex organic molecules, including this compound. While specific literature detailing the continuous production of this exact compound is not extensively available, the principles of flow chemistry can be applied to its synthesis based on established methodologies for the formation of its constituent functional groups: the naphthyl acetate core and the N-phenylcarbamoyl moiety. Continuous flow processes provide numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. polimi.itnih.govrug.nl

A potential continuous flow synthesis of this compound could be envisioned as a multi-step sequence. An initial step could involve the construction of a substituted β-naphthol derivative using a continuous flow protocol. Research has demonstrated the efficient construction of β-naphthol libraries from readily available arylacetyl chlorides and alkynes in high yields with residence times as short as 160 seconds. researchgate.netrsc.orgnih.gov This approach allows for rapid access to the core naphthyl structure.

Following the formation of the naphthyl intermediate, the subsequent functionalization steps—acetylation and carbamoylation—could also be translated into a continuous flow process. The acetylation of the naphthol can be performed using an acetylating agent in a flow reactor, potentially with a solid-supported catalyst to simplify purification. While specific flow chemistry protocols for the acetylation of 3-amino-2-naphthol are not detailed in the provided literature, the selective acetylation of 2-naphthol has been reported in batch processes, which can often be adapted to continuous systems. researchgate.netsciencepublishinggroup.com

The final carbamoylation step to introduce the N-phenylcarbamoyl group could be achieved through several flow-compatible methods. One possibility is the reaction of the naphthylamine intermediate with phenyl isocyanate. Another modern approach involves the continuous preparation of carbamates directly from carbon dioxide, an amine, and an alkyl halide, which has been successfully demonstrated for a variety of amines. acs.org This method offers a safer and more sustainable alternative to the use of isocyanates. Palladium-catalyzed cross-coupling reactions to form N-aryl carbamates have also been developed, and these are often amenable to translation into a flow chemistry setup. mit.eduorganic-chemistry.org

The integration of these steps into a telescoped continuous process, where the output of one reactor directly feeds into the next, would represent a state-of-the-art manufacturing approach for this compound. Such a system would minimize manual handling of intermediates, reduce waste, and allow for on-demand production.

The table below illustrates a hypothetical set of parameters for a two-step continuous flow synthesis of a key intermediate for this compound, based on analogous reactions found in the literature.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of a β-Naphthol Intermediate

| Parameter | Value | Reference for Analogy |

| Reactants | Arylacetyl chloride, Alkyne | researchgate.netrsc.orgnih.gov |

| Solvent | Dichloromethane (CH₂Cl₂) | nih.gov |

| Catalyst | Lewis Acid (e.g., AlCl₃) | nih.gov |

| Flow Rate (Reactant 1) | 1.2 mL/min | nih.gov |

| Flow Rate (Reactant 2) | 1.0 mL/min | nih.gov |

| Reactor Type | Coil Reactor (PFA) | researchgate.net |

| Reactor Volume | 5.9 mL | researchgate.net |

| Temperature | 25 °C | nih.gov |

| Residence Time | 160 s | nih.gov |

| Hypothetical Yield | >80% | researchgate.netrsc.orgnih.gov |

Following the synthesis of the naphthol intermediate, a subsequent continuous carbamoylation step could be implemented. The table below outlines potential conditions for such a transformation, drawing parallels from the continuous synthesis of other carbamates.

Table 2: Hypothetical Parameters for Continuous Flow Carbamoylation

| Parameter | Value | Reference for Analogy |

| Reactants | Naphthylamine intermediate, CO₂, Alkyl Halide | acs.org |

| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | acs.org |

| Solvent | Acetonitrile (MeCN) | acs.org |

| CO₂ Flow Rate | 6.0 mL/min | acs.org |

| Reactant Solution Flow Rate | 0.1 mL/min | acs.org |

| Reactor Type | Coil Reactor | acs.org |

| Reactor Volume | 10 mL | acs.org |

| Temperature | 50 °C | acs.org |

| Residence Time | 50 min | acs.org |

| Hypothetical Yield | Good to Excellent | acs.org |

The implementation of such flow chemistry and continuous processing methodologies would not only enhance the efficiency and safety of producing this compound but also align with the principles of green chemistry by potentially reducing solvent usage and energy consumption. rug.nl

Spectroscopic and Spectrometric Characterization in Advanced Research of 2 N Phenylcarbamoyl 3 Naphthyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful, non-destructive tool for determining the detailed structure of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate (B1210297). By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in 2-(N-Phenylcarbamoyl)-3-naphthyl acetate. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the coupling constant (J) provides information about the dihedral angles between adjacent protons.

Due to the absence of specific experimental ¹H NMR data for this compound in the available research literature, a representative data table cannot be provided at this time. Hypothetical chemical shifts would be expected in the aromatic region (approximately 7.0-8.5 ppm) for the naphthyl and phenyl protons, and a characteristic singlet for the acetate methyl protons would likely appear in the upfield region (around 2.0-2.5 ppm). The amide proton (N-H) would typically present as a broad singlet.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the determination of the total number of carbon atoms and their respective chemical environments.

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms in complex molecules like this compound. These experiments provide correlational data that helps to piece together the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, identifying which protons are adjacent to one another. For this compound, COSY would be used to trace the connectivity of the protons within the naphthyl and phenyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would definitively assign the carbon signals based on the known assignments of their attached protons.

A comprehensive analysis using these 2D NMR techniques would allow for the unambiguous assignment of all proton and carbon signals, confirming the covalent structure of this compound. However, the absence of published 2D NMR data for this specific compound prevents the inclusion of a detailed connectivity table.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing insights into the molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion of this compound with a high degree of accuracy. This precise mass measurement allows for the unambiguous determination of the molecular formula. The molecular formula for this compound is C₁₉H₁₅NO₃. HRMS would be used to confirm this by matching the experimentally measured mass to the calculated theoretical mass.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

Note: This table presents the theoretical mass. Experimental verification via HRMS is a critical step in the characterization process.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound and to elucidate the connectivity of its different components.

For this compound, characteristic fragmentation pathways would likely involve the cleavage of the ester and amide bonds. Expected fragmentation patterns would include the loss of the acetyl group, the cleavage of the carbamoyl (B1232498) moiety, and fragmentation of the naphthyl and phenyl rings.

Due to the lack of published MS/MS data, a detailed fragmentation table with observed m/z values and their corresponding structural assignments cannot be provided.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. While no specific experimental spectra for this compound are publicly available, its vibrational spectrum can be predicted based on the distinct functionalities it contains: an ester, a secondary amide (carbamoyl), and aromatic rings.

In the IR spectrum, the presence of two carbonyl groups would give rise to strong absorption bands. The acetate ester C=O stretching vibration is typically observed in the range of 1750-1735 cm⁻¹. The amide C=O stretch (Amide I band) of the carbamoyl group is expected to appear around 1680-1650 cm⁻¹. The N-H stretching vibration of the secondary amide should produce a distinct band in the region of 3350-3250 cm⁻¹. Furthermore, the C-O stretching vibrations of the ester group would likely result in two bands, one in the 1250-1200 cm⁻¹ region and another between 1150-1000 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl and naphthyl rings would appear in the 1600-1450 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, often produce strong and sharp signals in Raman spectra. The C=O stretching vibrations would also be Raman active, though typically weaker than in the IR spectrum. The non-polar C=C bonds of the aromatic systems are expected to show strong Raman scattering.

A combined analysis of IR and Raman spectra would allow for a comprehensive assignment of the vibrational modes, confirming the presence and electronic environment of the key functional groups within this compound.

Table 1: Predicted Infrared and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

|---|---|---|---|

| N-H (Amide) | Stretching | 3350-3250 (Medium) | Weak |

| Aromatic C-H | Stretching | 3100-3000 (Medium) | Strong |

| Aliphatic C-H (Acetate) | Stretching | 2990-2950 (Weak) | Medium |

| C=O (Acetate Ester) | Stretching | 1750-1735 (Strong) | Medium |

| C=O (Amide I) | Stretching | 1680-1650 (Strong) | Medium |

| N-H (Amide II) | Bending | 1570-1515 (Medium) | Weak |

| Aromatic C=C | Stretching | 1600-1450 (Medium-Strong) | Strong |

| C-O (Ester) | Asymmetric Stretch | 1250-1200 (Strong) | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing valuable information about its chromophores and the extent of conjugation. The primary chromophore in this compound is the naphthalene (B1677914) ring system.

Naphthalene itself exhibits strong ultraviolet absorption due to π-π* transitions. researchgate.net The spectrum of naphthalene typically shows a strong absorption band around 220 nm, another group of bands between 250 and 300 nm, and a weaker group of bands around 310 nm. researchgate.net The presence of substituents on the naphthalene ring, such as the acetate and phenylcarbamoyl groups, is expected to cause a bathochromic (red) shift of these absorption bands and an increase in their molar absorptivity. This is due to the extension of the conjugated π-system and the electronic effects of the substituents.

By analyzing the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands, researchers can gain insights into the electronic structure and the degree of electronic communication between the different parts of the molecule.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Naphthalene Ring | ~220-240 |

| π → π* | Naphthalene Ring | ~270-300 |

| π → π* | Naphthalene Ring | ~310-330 |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including bond lengths, bond angles, and torsion angles, thereby revealing the molecule's exact conformation in the solid state.

While a crystal structure for the specific title compound is not publicly available, studies on structurally related N-phenyl carboxamides and naphthyl esters provide insights into the likely structural features. mdpi.comresearchgate.net The crystal packing would likely be stabilized by a network of intermolecular interactions. A key interaction would be hydrogen bonding between the N-H group of the carbamoyl moiety and a carbonyl oxygen atom (either from the acetate or the carbamoyl group) of an adjacent molecule, forming chains or more complex supramolecular structures. iucr.orgnih.gov

Table 3: Potential Crystallographic Parameters and Structural Features for this compound

| Parameter | Description | Expected Findings |

|---|---|---|

| Crystal System | The symmetry of the unit cell | Likely monoclinic or triclinic |

| Space Group | The symmetry of the crystal | Centrosymmetric or non-centrosymmetric |

| Intermolecular Interactions | Forces holding the molecules together in the crystal | N-H···O hydrogen bonding, C-H···O interactions, π-π stacking |

| Molecular Conformation | The 3D arrangement of atoms within the molecule | Dihedral angles between the aromatic rings, planarity of the amide group |

Circular Dichroism (CD) Spectroscopy for Chiral Compound Analysis and Absolute Configuration

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light. This technique is exclusively used for the analysis of chiral molecules, as they interact differently with the two forms of circularly polarized light.

The molecule this compound, as named, does not possess a stereogenic center and is therefore achiral. In an achiral solvent, it would not produce a CD spectrum. However, CD spectroscopy would become an invaluable tool if a chiral center were introduced into the molecule, for example, by using a chiral substituent in the phenyl or naphthyl moiety, or if the molecule were to be studied in a chiral environment (e.g., a chiral solvent or bound to a chiral macromolecule).

For chiral derivatives, CD spectroscopy could be used to determine the absolute configuration and to study the conformational preferences of the molecule in solution. The naphthalene chromophore is a strong chromophore for CD studies. scispace.com The CD spectrum of a chiral naphthyl ester would be sensitive to the relative orientation of the naphthyl chromophore and other parts of the molecule. scispace.comresearchgate.net Exciton coupling, which arises from the through-space interaction of two or more chromophores, can produce characteristic bisignate Cotton effects in the CD spectrum, the sign of which can be correlated with the absolute stereochemistry of the molecule. wiley.com Therefore, while not applicable to the parent achiral compound, CD spectroscopy represents a powerful potential technique for stereochemical analysis of chiral analogues of this compound.

Research Applications in Chemical Biology and Pharmaceutical Sciences

Exploration of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate (B1210297) as a Novel Pharmaceutical Scaffoldijpsjournal.com

The quest for novel molecular frameworks that can serve as a foundation for the development of new therapeutic agents is a cornerstone of medicinal chemistry. The structure of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate, which combines the desirable attributes of both naphthalene (B1677914) and carbamate (B1207046) moieties, positions it as a promising pharmaceutical scaffold.

Naphthalene, a bicyclic aromatic hydrocarbon, is a well-established structural component in a variety of bioactive compounds, demonstrating a wide spectrum of pharmacological activities including antimicrobial, antiviral, and anticancer effects. ijpsjournal.comijpsjournal.com Its rigid, planar structure provides a defined orientation for appended functional groups, facilitating specific interactions with biological targets. nih.gov

The carbamate group is another key structural motif found in numerous approved drugs. acs.orgnih.gov It is often employed as a stable bioisostere for the more labile peptide bond, enhancing the metabolic stability and cell permeability of drug candidates. acs.org The carbamate functionality can also participate in hydrogen bonding, a crucial interaction for molecular recognition at the active sites of proteins. acs.org

The combination of these two pharmacophoric elements in this compound creates a versatile scaffold. The naphthalene ring offers a large surface area for potential π-π stacking and hydrophobic interactions, while the phenylcarbamoyl and acetate groups provide sites for hydrogen bonding and potential covalent interactions. This multi-functional nature allows for extensive chemical modifications to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivativesijpsjournal.com

To unlock the therapeutic potential of the this compound scaffold, systematic structure-activity relationship (SAR) studies are essential. These studies involve the synthesis and biological evaluation of a series of derivatives to understand how specific structural modifications influence their activity. Key areas for modification on this scaffold include the phenyl ring, the naphthalene core, and the carbamate linker.

Table 1: Hypothetical Structure-Activity Relationship (SAR) for this compound Derivatives

| Modification Site | Substitution | Predicted Effect on Activity | Rationale |

| Phenyl Ring | Electron-withdrawing groups (e.g., -Cl, -NO2) | May enhance binding affinity | Can alter the electronic properties and hydrogen bonding capacity of the N-H group. |

| Electron-donating groups (e.g., -OCH3, -CH3) | May improve metabolic stability | Can influence the reactivity of the phenyl ring towards metabolic enzymes. | |

| Bulky substituents | Could introduce steric hindrance or improve selectivity | The size and shape of the substituent can dictate the fit within a binding pocket. | |

| Naphthalene Core | Substitution at various positions | Can modulate lipophilicity and target interaction | The position of substituents on the naphthalene ring can fine-tune the overall shape and electronic distribution of the molecule. nih.govnih.gov |

| Carbamate Linker | Replacement of the N-phenyl group | Can alter the hydrogen bonding pattern and conformational flexibility | Modifications to the amine portion of the carbamate can significantly impact biological activity. |

| Acetate Group | Hydrolysis to a hydroxyl group | May reveal a more active pharmacophore | The acetate group could be acting as a prodrug moiety, with the corresponding naphthol being the active compound. |

Systematic exploration of these modifications, guided by biological testing, would be crucial in identifying derivatives with optimized potency and selectivity for a given biological target. rjraap.com

Rational Design Principles for Targeted Drug Discovery Based on Compound Structureijpsjournal.com

Rational drug design, which leverages the three-dimensional structure of biological targets, offers a powerful approach to developing novel therapeutics based on the this compound scaffold. tandfonline.com This process can be broadly categorized into ligand-based and structure-based design strategies.

In a ligand-based approach , where the structure of the target is unknown, a library of this compound derivatives would be synthesized and screened for a desired biological activity. The resulting SAR data can then be used to build a pharmacophore model, which defines the essential structural features required for activity. This model can then guide the design of new, more potent compounds. acs.org

In a structure-based approach , the known three-dimensional structure of a target protein is used to design ligands that bind with high affinity and selectivity. acs.org Computational techniques such as molecular docking can be employed to predict how derivatives of this compound would fit into the active site of a target. nih.gov This allows for the in silico design of modifications that are predicted to enhance binding interactions, such as adding a functional group to form a new hydrogen bond or to better fill a hydrophobic pocket. rug.nl

Investigations into Enzyme-Substrate Interactions and Enzymatic Modulationijpsjournal.com

The carbamate moiety in this compound is structurally similar to the transition state of ester hydrolysis, making it a potential inhibitor of various esterase enzymes. wikipedia.org Carbamate insecticides, such as carbaryl (1-naphthyl N-methylcarbamate), are well-known for their ability to inhibit acetylcholinesterase, a critical enzyme in the nervous system. wikipedia.orgwikipedia.org

The mechanism of inhibition typically involves the carbamoylation of a serine residue in the enzyme's active site. wikipedia.org This forms a covalent but reversible bond, temporarily inactivating the enzyme. The rate of decarbamoylation, and thus the duration of inhibition, can be modulated by the nature of the substituents on the carbamate nitrogen and oxygen.

Given this precedent, this compound and its derivatives could be investigated as inhibitors of other serine hydrolases, a large and diverse class of enzymes with roles in many physiological processes. nih.gov Understanding the specific interactions between the compound and the amino acid residues in the active site of a target enzyme is crucial for designing more potent and selective inhibitors. akjournals.comnih.gov

Analysis of Protein Binding Mechanisms and Ligand Recognitionijpsjournal.com

The interaction of small molecules with proteins is fundamental to their biological effects. The structural features of this compound suggest several potential modes of protein binding. The planar and aromatic nature of the naphthalene and phenyl rings makes them well-suited for engaging in hydrophobic and π-π stacking interactions within protein binding pockets. nih.govnih.gov

Techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) can be used to quantify the binding affinity of this compound and its derivatives to target proteins. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed atomic-level information about the binding mode and the specific interactions involved. rsc.org

Development of Biochemical Probes and Assays Utilizing 2-(N-Phenylcarbamoyl)-3-naphthyl acetateijpsjournal.com

The naphthalene moiety is a well-known fluorophore, and many naphthalene-based compounds have been developed as fluorescent probes for biological applications. rsc.orgtandfonline.comnih.govresearchgate.net The fluorescence properties of the naphthalene core in this compound could potentially be exploited to create biochemical probes.

For instance, modifications to the phenyl or acetate portions of the molecule could be designed to respond to specific biological events, such as changes in pH or the presence of a particular ion, resulting in a change in the fluorescence signal. rsc.org Such probes could be valuable tools for studying cellular processes in real-time.

Furthermore, the potential enzyme-inhibiting properties of this scaffold could be utilized in the development of biochemical assays. For example, a derivative of this compound could be used as a substrate for an enzyme, where the enzymatic cleavage of the acetate or carbamate group leads to a detectable signal, such as a change in color or fluorescence.

Mechanistic Studies of Biological Pathways Potentially Influenced by Naphthyl Carbamates

Carbamate compounds have been shown to modulate various biological pathways, often through mechanisms related to oxidative stress and cellular signaling. nih.gov For example, some carbamates can influence the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. nih.gov Depending on the specific compound and the cellular context, this can lead to either the activation or inhibition of downstream antioxidant genes. nih.gov

The metabolic fate of naphthyl carbamates is also an important consideration. In biological systems, these compounds can undergo hydrolysis to yield a naphthol, an amine, and carbon dioxide. nih.govfrontiersin.org The resulting metabolites may have their own distinct biological activities. acs.org For instance, the microbial degradation of carbaryl proceeds through the formation of 1-naphthol (B170400), which is then further metabolized. researchgate.net

Investigating the effects of this compound on key cellular pathways, such as those involved in cell proliferation, apoptosis, and inflammation, could reveal novel therapeutic opportunities. Understanding the downstream consequences of target engagement is crucial for the development of safe and effective drugs based on this scaffold.

Research Applications in Materials Science and Engineering

Incorporation of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate (B1210297) into Polymeric Systems

The integration of 2-(N-Phenylcarbamoyl)-3-naphthyl acetate and similar naphthyl moieties into polymer backbones is an area of significant interest. The inherent rigidity and aromaticity of the naphthalene (B1677914) group can impart desirable characteristics to the resulting polymers, including enhanced thermal stability and modified mechanical and optical properties.

While direct polymerization of this compound is not extensively documented, analogous structures containing naphthyl units have been successfully incorporated into polymers such as aromatic polyesters and polyamides. The synthesis of these polymers often involves polycondensation reactions. For instance, novel aromatic polyesters containing pendent naphthyl groups have been synthesized through phase-transfer-catalyzed interfacial polycondensation of bisphenols containing a naphthylidene moiety with various diacid chlorides. This approach yields high molecular weight polymers that are readily soluble in common organic solvents, facilitating their processing into films and coatings.

The general synthetic strategy involves the reaction of a monomer containing the naphthyl group with a comonomer to build the polymer chain. The presence of the bulky naphthyl group can influence the polymer's solubility and processability. For example, the introduction of such groups can disrupt chain packing, leading to increased solubility in organic solvents.

The incorporation of naphthyl moieties into polymer chains has a pronounced effect on the mechanical and optical properties of the resulting materials. Aromatic polyamides, for instance, are known for their exceptional mechanical strength and thermal resistance. The inclusion of rigid aromatic structures like naphthalene can further enhance these properties.

Polymers containing naphthyl units often exhibit high glass transition temperatures (Tg), indicating good thermal stability. For example, aromatic polyesters with pendent naphthyl groups have shown glass transition temperatures in the range of 209–259°C and thermal stability up to 435–500°C. These materials can be cast into tough, transparent, and flexible films from their solutions. The amorphous nature of these polymers, confirmed by X-ray diffraction studies, contributes to their transparency.

The optical properties of polymers can also be tailored by the inclusion of specific chromophores. The naphthyl group in this compound can influence the refractive index and absorption characteristics of the polymer matrix. High refractive index polymers are sought after for applications in optical devices, and the incorporation of aromatic and sulfur-containing moieties is a known strategy to increase the refractive index.

| Property | Typical Values for Aromatic Polyamides | Potential Influence of Naphthyl Moieties |

| Tensile Strength | 80 - 120 MPa | Increase due to enhanced chain rigidity |

| Tensile Modulus | 3 - 5 GPa | Increase due to intermolecular interactions |

| Elongation at Break | 5 - 50% | Potentially decreased due to rigidity |

| Glass Transition (Tg) | 250 - 350 °C | Increase due to restricted chain mobility |

Development of Novel Dyes and Pigments Based on the Naphthyl Chromophore

The core structure of this compound is closely related to Naphthol AS pigments. Naphthol AS and its derivatives are key components in the synthesis of a wide range of azo dyes and pigments. These colorants are produced through the coupling of a diazonium salt with the Naphthol AS compound, which acts as the coupling component. The resulting azo compounds are characterized by their strong color and good fastness properties.

The 3-hydroxy-N-phenyl-2-naphthamide moiety, which is the precursor to this compound, is a classic example of a Naphthol AS coupling component. The specific shade and properties of the resulting dye or pigment are determined by the chemical structures of both the diazonium salt and the Naphthol AS derivative. The phenylcarbamoyl group and the naphthalene ring system both play a crucial role in the final color and performance of the colorant. The development of novel dyes and pigments can be achieved by modifying the substituents on either the phenyl or the naphthyl ring, allowing for the fine-tuning of color, solubility, and stability. The use of such pigment mixtures is particularly relevant in printing materials, including toners for electrophotography and inkjet inks, where bluish-red to magenta hues with high transparency and brilliance are desired.

Exploration in Organic Electronics and Optoelectronic Device Applications

Naphthalene-based organic compounds have garnered significant attention for their potential applications in organic electronics and optoelectronics. Naphthalene diimide (NDI) derivatives, for example, are well-known n-type organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. gatech.edu The electron-deficient nature of the naphthalene diimide core facilitates electron transport.

While this compound is not a naphthalene diimide, its naphthalene core provides a rigid, planar, and aromatic system that could be functionalized to create materials with interesting electronic properties. The potential for π-π stacking interactions, a key factor for charge transport in organic semiconductors, is inherent to the naphthalene structure. The phenylcarbamoyl and acetate groups could be modified to tune the electronic properties, such as the HOMO and LUMO energy levels, and to influence the molecular packing in the solid state.

Research in this area could involve the synthesis of derivatives of this compound with extended conjugation or with electron-donating or -withdrawing groups to modulate their electronic characteristics for specific applications in organic light-emitting diodes (OLEDs), OFETs, or sensors. The photophysical properties, such as absorption and emission spectra, would be critical in determining their suitability for optoelectronic devices.

Self-Assembly and Supramolecular Chemistry of Naphthalene Derivatives

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the foundation of supramolecular chemistry. Naphthalene derivatives are excellent building blocks for supramolecular assembly due to their planar aromatic surfaces, which can lead to strong π-π stacking interactions.

Naphthalene diimides (NDIs) have been extensively studied in the context of self-assembly. Their planar structure and ability to form strong intermolecular interactions drive their assembly into various nanostructures, such as fibers, ribbons, and vesicles. These self-assembled structures have potential applications in areas like organic electronics, sensing, and biomaterials.

Although specific studies on the self-assembly of this compound are not widely reported, its molecular structure suggests a potential for engaging in similar supramolecular interactions. The presence of the aromatic naphthalene and phenyl rings could promote π-π stacking, while the carbamoyl (B1232498) group can participate in hydrogen bonding. The interplay of these non-covalent interactions could direct the self-assembly of the molecule into ordered aggregates in solution or on surfaces. The study of such self-assembly processes could reveal new ways to fabricate functional nanostructured materials.

Future Directions and Emerging Research Avenues for 2 N Phenylcarbamoyl 3 Naphthyl Acetate

Integration with Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Below is a table illustrating the potential applications of AI/ML in the research pipeline for 2-(N-Phenylcarbamoyl)-3-naphthyl acetate (B1210297).

| Research Phase | AI/ML Application | Potential Impact |

| Lead Discovery | Virtual screening of compound libraries against biological targets. | Rapid identification of initial hits and potential therapeutic areas. |

| Lead Optimization | Generative models for de novo design of derivatives; Predictive models for SAR. nih.gov | Enhanced potency and selectivity of new analogues. |

| Preclinical Development | ADME/Toxicity prediction. | Early deselection of candidates with poor pharmacokinetic or safety profiles. |

| Synthesis Planning | Retrosynthesis prediction algorithms. | Acceleration of synthesis planning and optimization of chemical routes. elsevier.com |

Nanotechnology Applications and Hybrid Material Development

Nanotechnology provides a versatile platform for enhancing the delivery and performance of small molecules. nih.govresearchgate.netnih.gov For 2-(N-Phenylcarbamoyl)-3-naphthyl acetate, nano-based systems could overcome challenges such as poor solubility and enable targeted delivery to specific tissues or cells.

One promising avenue is the encapsulation of the compound within nanocarriers like liposomes, polymeric nanoparticles, or solid lipid nanoparticles. nih.gov These systems can improve the bioavailability of the compound, protect it from degradation in the body, and allow for controlled or sustained release, thereby reducing dosing frequency. nih.govnih.gov Given the presence of the carbamate (B1207046) group, there is potential for incorporation into polyurethane-based nanomaterials, which are noted for their biodegradability and use as drug carriers. acs.org

Furthermore, the naphthalene (B1677914) moiety, a versatile scaffold in materials science, opens up possibilities for creating novel hybrid materials. nbinno.com By integrating this compound into polymer composites or metal-organic frameworks (MOFs), it may be possible to develop materials with unique optical, electronic, or therapeutic properties. acs.orgnih.gov For instance, naphthalene-chalcone hybrids have been investigated for their combined anticancer, antibacterial, and antifungal properties. nih.gov This suggests that hybrid molecules incorporating the this compound scaffold could be designed to possess multi-target activities. nih.gov

The following table outlines potential nanotechnology-based applications.

| Nanotechnology Approach | Description | Potential Advantage for the Compound |

| Liposomal Encapsulation | Encasing the compound within lipid bilayer vesicles. | Improved solubility and bioavailability; reduced systemic toxicity. |

| Polymeric Nanoparticles | Incorporating the compound into a biodegradable polymer matrix. | Controlled and sustained release; potential for surface functionalization for targeting. nih.gov |

| Metal-Organic Frameworks (MOFs) | Integrating the compound within a porous crystalline material. acs.org | High drug loading capacity; tunable release properties. acs.org |

| Hybrid Molecule Synthesis | Covalently linking the compound to another active moiety (e.g., chalcone, pyrazole). nih.govnih.gov | Creation of a single molecule with multi-target therapeutic action. |

Advanced Analytical Methodologies for Complex Biological and Material Matrices

A thorough understanding of the behavior of this compound in complex environments is crucial for its development. Advanced analytical techniques are indispensable for characterizing the compound, studying its interactions with biological targets, and detecting it in various matrices.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a cornerstone for the qualitative and quantitative analysis of small molecules. drugtargetreview.comhovione.com High-resolution mass spectrometry (HRMS) can provide precise mass measurements, which is essential for structure elucidation and metabolite identification. drugtargetreview.com

For studying interactions with biological targets, such as proteins or enzymes, affinity selection-mass spectrometry (AS-MS) has emerged as a powerful high-throughput screening technique. sci-hub.seresearchgate.net This method allows for the rapid screening of compound libraries to identify molecules that bind to a target of interest directly from complex mixtures. sci-hub.se Other biophysical techniques, such as microscale thermophoresis (MST), can be used to quantify binding affinities between the compound and its target protein with high sensitivity while requiring low sample volumes. d-nb.info

This table summarizes key analytical methods and their applications.

| Analytical Technique | Abbreviation | Primary Application for the Compound |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Quantification in biological fluids; metabolite profiling; purity assessment. drugtargetreview.com |

| Affinity Selection-Mass Spectrometry | AS-MS | High-throughput screening for binding to biological targets. sci-hub.seresearchgate.net |

| Microscale Thermophoresis | MST | Determination of binding affinity to proteins and other biomolecules. d-nb.info |

| High-Resolution Mass Spectrometry | HRMS | Accurate mass determination for structural confirmation and identification of unknown metabolites. drugtargetreview.com |

Interdisciplinary Research Synergies and Collaborative Frameworks for Translational Research

The journey of a compound from the laboratory to a real-world application is inherently interdisciplinary. The concept of translational research emphasizes the need to bridge the gap between basic scientific discoveries and their practical applications in medicine or materials science. nih.gov The future development of this compound will depend on creating synergistic collaborations between experts in various fields.

A successful translational framework would involve chemists, biologists, computational scientists, and material scientists working in close collaboration. northwestern.eduliverpool.ac.uk For instance, synthetic chemists could design and create new analogues of the compound based on insights from computational models developed by AI specialists. These new molecules would then be evaluated by biologists to understand their mechanism of action, with analytical chemists providing the tools to quantify their behavior in biological systems. wisc.edu

Institutions and research centers that facilitate these interactions are crucial for accelerating progress. liverpool.ac.uk Such collaborative environments foster the integration of different perspectives and techniques, which is essential for tackling complex scientific challenges. northwestern.edu The National Institute of Environmental Health Sciences (NIEHS) Translational Research Framework, for example, provides a model that connects research across different levels of biological organization and experimental settings, from in silico studies to population-level research. nih.gov This structured approach ensures that fundamental discoveries are effectively translated into tangible outcomes.

Q & A

Basic: What are the standard synthetic routes for 2-(N-Phenylcarbamoyl)-3-naphthyl acetate, and what key parameters influence reaction yield?

Methodological Answer:

The compound is typically synthesized via condensation reactions. For example, a tert-butyl ester derivative was prepared using LDA (lithium diisopropylamide) in THF (tetrahydrofuran) to facilitate nucleophilic substitution . Key parameters include:

- Catalyst selection : LDA or other strong bases optimize enolate formation.

- Temperature : Reactions often proceed at low temperatures (−78°C) to avoid side reactions.

- Solvent polarity : Polar aprotic solvents like THF enhance reaction efficiency.

- Purification : Column chromatography or fractional crystallization isolates the product .

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., phenylcarbamoyl and acetate groups) .

- HPLC : Reverse-phase HPLC with UV detection assesses purity (>98% threshold for research-grade material) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO, MW 335.35) .

- X-ray Crystallography : Resolves stereochemistry in derivatives (e.g., monoclinic crystal system with Z=8) .

Advanced: How does steric hindrance from the N-phenylcarbamoyl group influence reactivity in polymerization or multicomponent reactions?

Methodological Answer:

The bulky phenylcarbamoyl group:

- Slows reaction kinetics : Hinders nucleophilic attack in esterification/amide coupling.

- Directs regioselectivity : Favors reactions at less hindered sites (e.g., acetate group over naphthyl ring) .

- Thermal stability : Enhances resistance to degradation up to 229.1°C (flash point) .

Experimental Design : Compare reaction rates with/without substituents using kinetic isotope effects (KIE) or computational modeling (DFT).

Advanced: What challenges arise in isolating enantiomers or diastereomers of derivatives, and how can they be addressed?

Methodological Answer:

- Diastereomer separation : Fractional crystallization (e.g., lactone derivatives in refluxing toluene) .

- Enantiomeric resolution : Chiral HPLC columns (e.g., amylose-based) or enzymatic resolution (e.g., lipases) .

- Data Interpretation : Monitor optical rotation ([α]) and correlate with X-ray data for absolute configuration .

Methodological: How can solubility challenges in aqueous or non-polar media be optimized for biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (<5% v/v) or cyclodextrins to enhance aqueous solubility .

- Nanoformulation : Lipid-based nanoparticles (e.g., liposomes) improve bioavailability .

- Surfactants : Polysorbate-80 or PEG derivatives stabilize emulsions .

Data Contradiction: How to resolve discrepancies in reported reaction yields across studies?

Methodological Answer:

- Controlled replication : Standardize catalysts (e.g., dicobalt octacarbonyl vs. LDA) and solvents .

- Byproduct analysis : GC-MS identifies side products (e.g., urea derivatives from competing pathways) .

- Statistical validation : Use DOE (Design of Experiments) to assess parameter interactions (e.g., temperature/pressure) .

Advanced: What are the mechanistic implications of its interaction with lipid bilayers or drug-delivery systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.